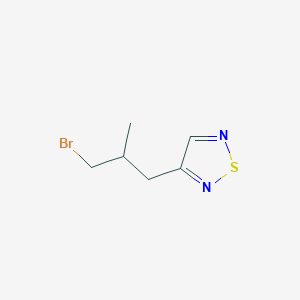
3-(3-Bromo-2-methylpropyl)-1,2,5-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromo-2-methylpropyl)-1,2,5-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromo-substituted propyl group attached to the thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methylpropyl)-1,2,5-thiadiazole typically involves the reaction of 3-bromo-2-methylpropylamine with thiocarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiadiazole ring. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
3-(3-Bromo-2-methylpropyl)-1,2,5-thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. These reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazoles with different functional groups replacing the bromo group.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and amines.
科学的研究の応用
3-(3-Bromo-2-methylpropyl)-1,2,5-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(3-Bromo-2-methylpropyl)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The bromo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiadiazole ring can also interact with metal ions or other cofactors, affecting the function of metalloenzymes or other metalloproteins. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
3-Bromo-2-methylpropene: A related compound with a similar bromo-substituted propyl group but lacking the thiadiazole ring.
1,2,5-Thiadiazole: The parent compound of the thiadiazole class, without the bromo-substituted propyl group.
3-(2-Bromoethyl)-1,2,5-thiadiazole: A similar compound with a bromoethyl group instead of a bromomethylpropyl group.
Uniqueness
3-(3-Bromo-2-methylpropyl)-1,2,5-thiadiazole is unique due to the combination of the bromo-substituted propyl group and the thiadiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C6H9BrN2S |
|---|---|
分子量 |
221.12 g/mol |
IUPAC名 |
3-(3-bromo-2-methylpropyl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C6H9BrN2S/c1-5(3-7)2-6-4-8-10-9-6/h4-5H,2-3H2,1H3 |
InChIキー |
XPWHQMQYKRXYJV-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=NSN=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


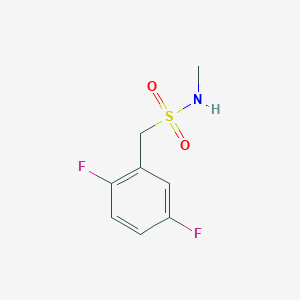
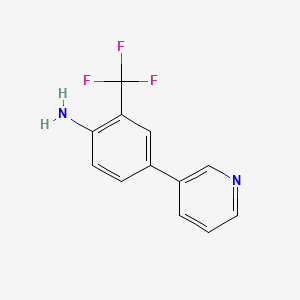
![N-[(2,5-Dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13194466.png)

![3-(Bromomethyl)-2,7-dioxaspiro[4.5]decane](/img/structure/B13194482.png)
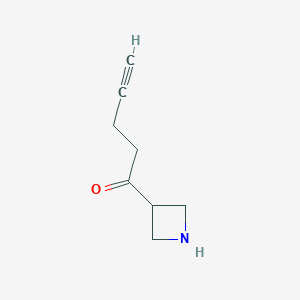


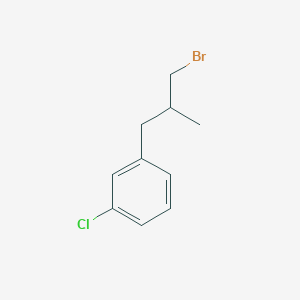
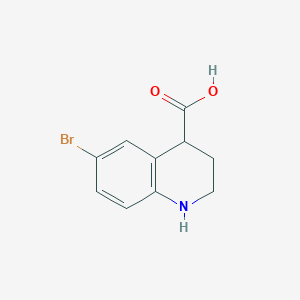
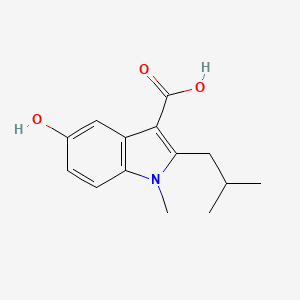
![6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B13194525.png)

![2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B13194539.png)
